molecular formula C7H5N3O B064250 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde CAS No. 169888-58-8

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde

Cat. No. B064250
M. Wt: 147.13 g/mol
InChI Key: PUYNQOJTVAIGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound contains a triazole ring fused with a pyridine ring and an aldehyde group at position 7. The presence of these functional groups makes it a potent pharmacophore for drug development.

Mechanism Of Action

The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde varies depending on its biological activity. For example, in anticancer activity, it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, it disrupts the cell membrane of microorganisms, leading to their death. In antiviral activity, it inhibits the replication of viruses by targeting viral enzymes.

Biochemical And Physiological Effects

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been found to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes such as tyrosinase, acetylcholinesterase, and carbonic anhydrase. It also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been found to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods. However, it has some limitations, such as its low solubility in water, which can affect its bioavailability. It also has limited selectivity, which can lead to off-target effects.

Future Directions

There are several future directions for research on [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One direction is to explore its potential as a scaffold for developing new drugs with improved selectivity and efficacy. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, its potential as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, its pharmacokinetic and pharmacodynamic properties can be further investigated to optimize its use in clinical settings.
In conclusion, [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde is a promising compound with diverse biological activities. Its synthesis methods are efficient, and it has several advantages for lab experiments. Its potential as a scaffold for drug development and its biochemical and physiological effects make it an interesting subject for future research.

Synthesis Methods

There are several methods for synthesizing [1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde. One of the most commonly used methods is the reaction of 2-aminopyridine with formic acid and sodium azide in the presence of a catalyst. Another method involves the reaction of 2-amino-5-nitropyridine with hydrazine hydrate and sodium azide in the presence of a catalyst. These methods are efficient and provide good yields of the desired product.

Scientific Research Applications

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde has been extensively studied for its biological activities. It has been found to exhibit anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic activities. It has also been studied for its potential as a scaffold for developing new drugs.

properties

CAS RN

169888-58-8

Product Name

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

triazolo[1,5-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-5-7-3-1-2-6-4-8-9-10(6)7/h1-5H

InChI Key

PUYNQOJTVAIGAA-UHFFFAOYSA-N

SMILES

C1=CC2=CN=NN2C(=C1)C=O

Canonical SMILES

C1=CC2=CN=NN2C(=C1)C=O

synonyms

[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde (9CI)

Origin of Product

United States

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